Pimelic diphenylamide 106 is a synthetic benzamide compound studied for its activity as a histone deacetylase (HDAC) inhibitor. [, ] It is classified as a class I HDAC inhibitor, demonstrating selectivity for HDACs 1, 2, and 3 and exhibiting no activity against class II HDACs. [] This selectivity makes it a valuable tool in scientific research for investigating the specific roles of class I HDACs in various cellular processes and disease models. Pimelic diphenylamide 106 is notably less toxic compared to hydroxamate-based HDAC inhibitors, increasing its potential for therapeutic applications. []
Pimelic Diphenylamide 106 functions as a slow, tight-binding inhibitor of class I HDACs. [] This mechanism of action distinguishes it from other HDAC inhibitors like suberoylanilide hydroxamic acid, which exhibits a fast-on/fast-off inhibition profile. [] Pimelic Diphenylamide 106 exhibits a preference for HDAC3, with a Ki of approximately 14 nM, which is 15 times lower than its Ki for HDAC1. [] The compound's slow-binding, tight-binding, and isoform-selective inhibition characteristics are thought to be responsible for its distinct gene activation profile compared to other HDAC inhibitors. []
Pimelic Diphenylamide 106 is a chemical compound recognized for its role as a selective inhibitor of histone deacetylases, particularly class I histone deacetylases. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications in treating various diseases, including certain neurodegenerative disorders and cancers. Its specificity for class I histone deacetylases distinguishes it from other inhibitors that may affect multiple classes of these enzymes.
Pimelic Diphenylamide 106 is derived from a family of benzamide-type compounds, which are known for their ability to inhibit histone deacetylases. The compound is often referenced in scientific literature and is commercially available through various suppliers, including Cayman Chemical and Sigma-Aldrich, where it is listed with a CAS number of 937039-45-7 .
Pimelic Diphenylamide 106 is classified as a histone deacetylase inhibitor, specifically targeting class I enzymes (HDAC1, HDAC2, and HDAC3). Unlike some other inhibitors, it shows no activity against class II histone deacetylases, making it a selective agent in biochemical research and potential clinical applications .
The synthesis of Pimelic Diphenylamide 106 typically involves multi-step organic reactions that incorporate key functional groups characteristic of benzamide derivatives. While specific synthetic pathways can vary, the general approach includes:
Technical details regarding the exact reagents and conditions used in these reactions can be found in specialized literature focused on synthetic organic chemistry.
Pimelic Diphenylamide 106 has a complex molecular structure characterized by its benzamide core and a pimelic acid side chain. The structural formula can be represented as follows:
The compound features two phenyl rings attached to a central amide linkage, providing the necessary interactions for binding to histone deacetylases.
Pimelic Diphenylamide 106 primarily engages in reversible binding interactions with histone deacetylases. The key reactions include:
Technical details regarding these reactions can be elucidated through kinetic studies that measure enzyme activity in the presence of varying concentrations of the inhibitor.
The mechanism by which Pimelic Diphenylamide 106 inhibits histone deacetylases involves:
Data from kinetic assays indicate that Pimelic Diphenylamide 106 has a Ki value around 14 nM for HDAC3, highlighting its selectivity and potency compared to other inhibitors .
Relevant analyses often include spectral methods (NMR, IR) to confirm structural integrity post-synthesis.
Pimelic Diphenylamide 106 has several scientific uses:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3